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Compound of Interest

Compound Name: Fak-IN-17
Cat. No.: B12387589
Get Quote
\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological
properties of Fak-IN-17, a potent inhibitor of Focal Adhesion Kinase (FAK). The information
presented herein is intended to support further research and development of this compound as
a potential therapeutic agent.

Chemical Identity and Physicochemical Properties

Fak-IN-17, also referred to as compound A12 in the primary literature, is a diaminopyrimidine
derivative. Its fundamental chemical identifiers are summarized in the table below.[1] While
specific experimental data on solubility is not readily available, diaminopyrimidine derivatives
are generally known to be lipid-soluble.[2]
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Property Value Reference
IUPAC Name Not formally assigned

Molecular Formula C24H27CIN503P [1]
Molecular Weight 499.93 g/mol [1]

CIC1=CN=C(NC2=CC=C(C(N
SMILES C3CCOCC3)=0)C=C2)N=CIN [1]
C4=CC=CC=C4P(C)(C)=0

CAS Number Not available

Biological Activity and Potency

Fak-IN-17 is a potent inhibitor of Focal Adhesion Kinase (FAK), a hon-receptor tyrosine kinase
implicated in cancer cell proliferation, survival, and migration. Its inhibitory activity has been
quantified against various cancer cell lines, demonstrating its potential as an anti-cancer agent.

Assay Cell Line IC50 (nM) Reference

Not explicitly stated
for A12, but

FAK Enzymatic Assay - derivatives in the [1]
same series show

nanomolar potency.

o A549 (Human Lung
Cell Viability Assay ) 130 [1]
Carcinoma)

MDA-MB-231 (Human
Cell Viability Assay Breast 94 [1]

Adenocarcinoma)

Kinase Selectivity and Pharmacological Profile

Preliminary evaluations have characterized Fak-IN-17 as a multi-kinase inhibitor.[1] This
suggests that while it potently inhibits FAK, it may also exert effects on other kinases, a factor
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to consider in its therapeutic application and potential off-target effects.

In Vitro Metabolic Stability

Fak-IN-17 has demonstrated favorable metabolic stability in in vitro assays.[1] This is a crucial
characteristic for a drug candidate, as it indicates a potentially longer half-life and sustained
therapeutic effect in vivo.

Cytochrome P450 (CYP) Inhibition

The compound has been shown to have weak inhibitory activity on cytochrome P450 isoforms.
[1] This is a desirable feature, as it suggests a lower likelihood of drug-drug interactions when
co-administered with other therapeutic agents that are metabolized by the CYP enzyme
system.

Mechanism of Action and Signaling Pathway

Fak-IN-17 exerts its biological effects by inhibiting the FAK signaling pathway. FAK is a central
node in integrin and growth factor receptor signaling, playing a critical role in cell adhesion,
proliferation, and survival.
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Prepare serial dilutions
of Fak-IN-17 in DMSO
Add diluted Fak-IN-17 Incubate to allow Add detection reagents Incubate to allow
to the wells kinase reaction (Europium-labeled antibody and XL665-labeled streptavidin) antibody binding
Add FAK enzyme, ATP,
and substrate to a 384-well plate

Read HTRF signal on a
plate reader

Seed A549 or MDA-MB-231 Treat cells with varying Incubate for a specified P e v —. Incubate to allow formazan Add solubilization solution Measure absorbance ata
cells in 96-well plates concentrations of Fak-IN-17 period (e.g., 72 hours) crystal formation (e.g., DMSO) specific wavelength (e.g., 490 nm)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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